molecular formula C11H16S2 B7939478 4-(4-Methylphenyl)sulfanylbutane-1-thiol

4-(4-Methylphenyl)sulfanylbutane-1-thiol

Cat. No.: B7939478
M. Wt: 212.4 g/mol
InChI Key: YNNXYIJOVFUPIA-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)sulfanylbutane-1-thiol is a synthetic organic compound of interest in materials science and chemical research. It features a molecular structure incorporating a thioether and a terminal thiol functional group, with a molecular formula of C11H14S2 and a molar mass of 210.36 g/mol . This combination of functional groups makes it a potential building block or cross-linking agent in polymer chemistry, particularly in the synthesis of novel resins and elastomers. Researchers may also utilize it as a precursor or intermediate in organic synthesis and in the development of ligands for metal complexes. This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNXYIJOVFUPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiol compounds, including 4-(4-Methylphenyl)sulfanylbutane-1-thiol, are recognized for their potential antimicrobial properties. Research indicates that thiol-functionalized compounds can enhance the efficacy of existing antimicrobial agents by improving their solubility and stability. For instance, studies on benzosiloxaboroles have shown promising results in antimicrobial applications when modified with thiol groups .

Drug Development
The synthesis of new drugs often involves the incorporation of thiols due to their ability to form disulfide bonds, which are crucial for the stability of protein structures. This compound may serve as a precursor in the development of novel therapeutic agents targeting specific diseases. Its structure allows for modifications that can enhance biological activity and reduce toxicity .

Materials Science

Polymer Chemistry
In materials science, thiols are used to create cross-linked polymers, which exhibit enhanced mechanical properties and thermal stability. This compound can be utilized in the synthesis of such polymers, contributing to the development of advanced materials for various applications, including coatings and adhesives.

Nanotechnology
Thiol compounds play a significant role in nanotechnology, particularly in the functionalization of nanoparticles. By attaching this compound to nanoparticles, researchers can improve their biocompatibility and targeting capabilities for drug delivery systems . This functionalization enhances the interaction between nanoparticles and biological systems.

Environmental Applications

Environmental Remediation
Thiol compounds have been investigated for their ability to bind heavy metals and other pollutants, making them suitable for environmental remediation applications. The use of this compound in this context could facilitate the removal of toxic substances from contaminated water sources through adsorption processes.

Sensing Applications
The unique reactivity of thiols allows them to be employed in developing sensors for detecting environmental pollutants. This compound can be integrated into sensor designs to enhance sensitivity and selectivity for specific analytes, such as heavy metals or organic pollutants .

Case Studies and Research Findings

Study Focus Area Findings
Study on Antimicrobial PropertiesMedicinal ChemistryDemonstrated enhanced efficacy of thiol-modified compounds against bacterial strains .
Polymer Synthesis ResearchMaterials ScienceShowed that thiol-based cross-linking improved polymer strength and thermal stability .
Environmental Remediation ExperimentEnvironmental ScienceFound that thiol compounds effectively adsorb heavy metals from contaminated water .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on conditions:

Oxidizing AgentConditionsProductMechanism
Br₂ or I₂Room temperature, ethanolDisulfide dimer (R-S-S-R)Radical coupling
H₂O₂Acidic or neutralSulfoxide (R-SO-R)Two-electron oxidation
KMnO₄Strongly acidicSulfonic acid (R-SO₃H)Complete oxidation

Example :

4-(4-Methylphenyl)sulfanylbutane-1-thiolH2O24-(4-Methylphenyl)sulfinylbutane-1-thiol[1]\text{this compound} \xrightarrow{\text{H}_2\text{O}_2} \text{4-(4-Methylphenyl)sulfinylbutane-1-thiol} \quad[1]

Nucleophilic Substitution

The thiol group acts as a nucleophile in Sₙ2 reactions with alkyl halides:

SubstrateReaction PartnerConditionsProduct
Thiolate anionCH₃IDMF, Cs₂CO₃Methylated sulfide (R-S-CH₃)
ThiolBenzyl bromidePhase-transfer catalysisBenzyl sulfide derivative

Key Insight :

  • Steric hindrance from the 4-methylphenyl group reduces reaction rates compared to unsubstituted analogs .

Biological Interactions

Thiol-disulfide exchange reactions are critical in redox biochemistry:

Biological TargetInteractionOutcome
Glutathione (GSH)Disulfide bond formationOxidizes to GSSG, regenerated by FADH₂
Cysteine residues in proteinsThiolate attackStabilizes protein tertiary structure

Comparative Reactivity :

CompoundThiol pKaOxidation Potential (V)
This compound10.2+0.45
Butane-1-thiol10.0+0.42
Glutathione8.7+0.25

Thermal and Photochemical Stability

  • Thermal decomposition : Above 200°C, releases H₂S and forms styrenic byproducts.

  • UV irradiation : Generates thiyl radicals, leading to polymerized sulfides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

The compound’s closest analogs differ in functional groups and substituents, influencing their physicochemical and biological properties:

Table 1: Structural Comparison
Compound Name Structure Highlights Functional Group Key Structural Differences
4-(4-Methylphenyl)sulfanylbutane-1-thiol Butane chain with thiol and aryl sulfide Thiol (-SH) Terminal thiol and 4-methylphenyl group
4-[(4-Methylphenyl)sulfanyl]butan-2-one Butanone backbone with aryl sulfide Ketone (C=O) Ketone at position 2 vs. thiol at position 1
(2S)-2-amino-4-(methylsulfanyl)butane-1-thiol Methylsulfanyl and amino substituents Thiol, amine Methylsulfanyl (vs. aryl) and amino group
Disulfonamide 5a () Pyridyl and sulfonamide groups Sulfonamide Sulfonamide (-SO₂NH₂) vs. thiol (-SH)

Physicochemical Properties

  • This compound: Thiols typically exhibit lower boiling points than alcohols due to weaker hydrogen bonding.
  • 4-[(4-Methylphenyl)sulfanyl]butan-2-one : The ketone group increases polarity, improving solubility in polar solvents. Its synthesis via the thia-Michael reaction highlights utility as a precursor for bioactive molecules .
  • Disulfonamide 5a : Exhibits a high melting point (223–225°C) due to strong hydrogen bonding and sulfonamide crystallinity .
Table 2: Key Properties
Compound Name Melting Point (°C) Solubility Reactivity Highlights
This compound Not reported Likely hydrophobic Nucleophilic thiol, redox-active
4-[(4-Methylphenyl)sulfanyl]butan-2-one Not reported Moderate polarity Electrophilic ketone, Michael acceptor
Disulfonamide 5a 223–225 Polar aprotic solvents Acidic NH, hydrogen-bond donor

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify protons adjacent to sulfur (δ ~2.5–3.5 ppm for SCH₂; δ ~1.6 ppm for SH after D₂O exchange) .
  • IR Spectroscopy : Confirm thiol (-SH stretch ~2550 cm⁻¹) and sulfide (C-S stretch ~700 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of -SH group) .

Advanced: How can computational modeling predict the reactivity of the thiol group in catalytic applications?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian16 to model transition states for thiol-disulfide exchange or nucleophilic attack. Focus on Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in water/DMSO) to predict aggregation behavior or stability .
  • Validate with experimental kinetics (e.g., UV-Vis monitoring of thiolate anion formation at λ = 412 nm) .

Basic: What are the stability challenges for this compound, and how can they be mitigated?

Q. Methodological Answer :

  • Oxidation Sensitivity : The thiol group oxidizes to disulfides in air. Store under N₂ at -20°C with stabilizers (e.g., 0.1% BHT) .
  • pH-Dependent Degradation : Avoid basic conditions (pH > 9) to prevent deprotonation and accelerated oxidation. Use buffered solutions (pH 4–6) for handling .

Advanced: How can structure-activity relationship (SAR) studies improve biological activity?

Q. Methodological Answer :

  • Systematic Modifications : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or bulky substituents to assess antimicrobial potency via MIC assays .
  • Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • In Vivo Testing : Evaluate toxicity in model organisms (e.g., C. elegans) to correlate structural changes with bioavailability .

Basic: What analytical methods are suitable for quantifying impurities in synthesized batches?

Q. Methodological Answer :

  • HPLC-PDA : Use a C18 column with mobile phase (MeOH:H₂O, 70:30) and UV detection at 254 nm. Calibrate against certified reference standards .
  • GC-MS : Identify volatile byproducts (e.g., disulfides) with a DB-5MS column and EI ionization .

Advanced: How can environmental impact assessments guide sustainable research practices?

Q. Methodological Answer :

  • Biodegradability Tests : Follow OECD 301F to measure mineralization in activated sludge .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to determine LC₅₀ values .
  • QSAR Models : Predict bioaccumulation potential using EPI Suite™ based on logP and molecular weight .

Basic: What crystallization strategies improve single-crystal yield for X-ray analysis?

Q. Methodological Answer :

  • Solvent Diffusion : Layer hexane over a saturated DCM solution to induce slow crystal growth .
  • Seeding : Introduce microcrystals from prior batches to overcome nucleation barriers .

Advanced: How do electronic effects of substituents influence electrochemical behavior?

Q. Methodological Answer :

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., thiol to disulfide at ~0.5 V vs. Ag/AgCl) in acetonitrile with 0.1 M TBAPF₆ .
  • Spectroelectrochemistry : Correlate redox events with UV-Vis spectral changes (e.g., loss of -SH absorbance) .

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